molecular formula C9H8BrClO2 B12856661 1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one

Cat. No.: B12856661
M. Wt: 263.51 g/mol
InChI Key: LEVLUKOAVMMJDW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-bromo-2-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 1-(5-Bromo-2-chloro-4-methoxyphenyl)ethanol.

    Oxidation: Formation of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one involves its interactions with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. The presence of electron-withdrawing groups (bromine and chlorine) enhances its reactivity, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethan-1-one
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone

Uniqueness

1-(5-Bromo-2-chloro-4-methoxyphenyl)ethan-1-one is unique due to the combination of bromine, chlorine, and methoxy groups on the aromatic ring. This specific substitution pattern imparts distinct chemical properties, such as increased electrophilicity and reactivity, which are advantageous in various synthetic applications.

Properties

Molecular Formula

C9H8BrClO2

Molecular Weight

263.51 g/mol

IUPAC Name

1-(5-bromo-2-chloro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrClO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,1-2H3

InChI Key

LEVLUKOAVMMJDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)OC)Br

Origin of Product

United States

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